N-(2,2,2-trifluoroethyl)biphenyl-2-amine
Overview
Description
N-(2,2,2-trifluoroethyl)biphenyl-2-amine is a chemical compound that belongs to the class of anilines It is characterized by the presence of a phenyl group and a trifluoroethyl group attached to the nitrogen atom of the aniline structure
Mechanism of Action
Target of Action
It is known that n-trifluoroethylated amines, a group to which this compound belongs, are widely used as platform chemicals in synthetic organic, medicinal, and agrochemistry .
Mode of Action
N-(2,2,2-trifluoroethyl)biphenyl-2-amine is involved in various organic synthesis reactions. For instance, it participates in the asymmetric [3 + 2] cycloaddition reaction catalyzed by the thiourea-tertiary amine catalyst for the synthesis of spiro [pyrrolidin-3,2’-oxindoles] . It also takes part in the highly efficient asymmetric [3 + 2] annulation reaction of N-2,2,2-trifluoroethylisatin ketimines .
Pharmacokinetics
The introduction of trifluoroethyl groups into drug molecules often significantly changes the fat solubility of the parent compound, enhances the metabolic stability of the molecule, and affects its biological activities such as drug absorption, distribution, and donor-receptor interaction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactions are often conducted under specific conditions, such as certain temperatures and pressures . These factors can significantly impact the compound’s reactivity and the outcomes of its reactions.
Biochemical Analysis
Biochemical Properties
2-phenyl-N-(2,2,2-trifluoroethyl)aniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a strong electron-withdrawing agent, which can influence the reactivity of other molecules in biochemical pathways . For instance, it has been observed to interact with enzymes involved in electron transfer processes, potentially altering their activity and efficiency. Additionally, 2-phenyl-N-(2,2,2-trifluoroethyl)aniline can form hydrogen bonds with proteins, affecting their conformation and function .
Cellular Effects
The effects of 2-phenyl-N-(2,2,2-trifluoroethyl)aniline on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins, leading to changes in downstream signaling cascades . Furthermore, 2-phenyl-N-(2,2,2-trifluoroethyl)aniline can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and energy production . These effects highlight the potential of this compound to impact cell function in diverse ways.
Molecular Mechanism
The molecular mechanism of action of 2-phenyl-N-(2,2,2-trifluoroethyl)aniline involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it has been reported to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, 2-phenyl-N-(2,2,2-trifluoroethyl)aniline can activate other enzymes by inducing conformational changes that enhance their catalytic activity . These binding interactions and enzyme modulation are central to the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-phenyl-N-(2,2,2-trifluoroethyl)aniline can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to certain environmental factors, such as light and heat . Long-term studies have shown that 2-phenyl-N-(2,2,2-trifluoroethyl)aniline can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . These temporal effects are important considerations for experimental design and interpretation.
Dosage Effects in Animal Models
The effects of 2-phenyl-N-(2,2,2-trifluoroethyl)aniline vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, 2-phenyl-N-(2,2,2-trifluoroethyl)aniline can become toxic, leading to adverse effects such as oxidative stress and cellular damage . These dosage-dependent effects underscore the importance of careful dose optimization in experimental and therapeutic applications.
Metabolic Pathways
2-phenyl-N-(2,2,2-trifluoroethyl)aniline is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions . Additionally, 2-phenyl-N-(2,2,2-trifluoroethyl)aniline can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways . These interactions highlight the compound’s role in regulating metabolic processes.
Transport and Distribution
The transport and distribution of 2-phenyl-N-(2,2,2-trifluoroethyl)aniline within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transport proteins, facilitating its accumulation in specific cellular compartments . Additionally, 2-phenyl-N-(2,2,2-trifluoroethyl)aniline can bind to intracellular proteins, influencing its localization and distribution within cells . These transport and distribution mechanisms are crucial for understanding the compound’s cellular effects.
Subcellular Localization
The subcellular localization of 2-phenyl-N-(2,2,2-trifluoroethyl)aniline is determined by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its biochemical effects . For example, 2-phenyl-N-(2,2,2-trifluoroethyl)aniline can localize to the mitochondria and influence mitochondrial function by modulating the activity of mitochondrial enzymes . These localization patterns are essential for understanding the compound’s role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-trifluoroethyl)biphenyl-2-amine can be achieved through several methods. One common approach involves the N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source. This reaction is typically catalyzed by iron porphyrin and conducted in aqueous solution . The reaction proceeds via a cascade diazotization/N-trifluoroethylation process, resulting in the formation of the desired product in good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the availability of starting materials and the scalability of the reaction are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-trifluoroethyl)biphenyl-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The phenyl and trifluoroethyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N-(2,2,2-trifluoroethyl)biphenyl-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it a valuable tool in studying biological processes and interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2,2,2-trifluoroethyl)biphenyl-2-amine: Characterized by the presence of a phenyl and trifluoroethyl group.
N-(2,2,2-trifluoroethyl)aniline: Lacks the phenyl group, resulting in different chemical properties.
2-phenyl-N-ethyl aniline: Contains an ethyl group instead of a trifluoroethyl group, affecting its reactivity and applications.
Uniqueness
This compound is unique due to the presence of both the phenyl and trifluoroethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
2-phenyl-N-(2,2,2-trifluoroethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N/c15-14(16,17)10-18-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9,18H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOCGHXCYGVFFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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